N-(3-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-2-(2,4-dimethylphenoxy)acetamide
Description
Properties
IUPAC Name |
N-[3-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]propyl]-2-(2,4-dimethylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN3O3/c1-16-4-10-21(17(2)14-16)30-15-22(28)25-12-3-13-27-23(29)11-9-20(26-27)18-5-7-19(24)8-6-18/h4-11,14H,3,12-13,15H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIQIUYQJYQHLLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyridazinone and Acetamide Motifs
(a) N-(3-(Azepan-1-ylsulfonyl)-4-methylphenyl)-2-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)acetamide
- Key Differences: Pyridazinone core substituted with 4,5-dichloro groups (vs. 4-chlorophenyl in the target compound). Sulfonylazepane group at the phenyl ring (vs. propyl chain in the target). Synthetic Route: Uses thionyl chloride and TEA for amide bond formation, achieving a 79% yield . Physicochemical Data:
- HRMS (ESI/Q-TOF): Confirmed molecular weight alignment.
- LCMS and ¹H NMR data indicate distinct electronic environments due to sulfonyl and dichloro substituents .
(b) N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (6m)
- Key Differences: Triazole ring replaces the pyridazinone core. Naphthalenyloxy group (vs. dimethylphenoxy in the target). Synthetic Route: 1,3-dipolar cycloaddition between azide and alkyne precursors . Spectroscopic Data:
- IR peaks at 1678 cm⁻¹ (C=O) and 785 cm⁻¹ (C–Cl) align with acetamide and chloroaryl groups .
- HRMS: [M + H]+ at 393.1112, indicating lower molecular weight than the target compound .
Analogues with Phenoxyacetamide Substituents
(a) 2-(3-(4-((1H-Indazol-5-yl)amino)-6-(piperazin-1-yl)pyrimidin-2-yl)phenoxy)-N-isopropylacetamide
- Key Differences: Pyrimidine core (vs. pyridazinone). Isopropyl group on acetamide (vs. dimethylphenoxy in the target). Physicochemical Data:
- ¹H NMR (DMSO-d6): δ 12.94 (s, 1H) indicates acidic protons absent in the target compound.
- m/e 515 (M+H)+, significantly higher molecular weight than the target .
(b) (R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide (Compound m)
- Key Differences: Hexan backbone with multiple stereocenters (vs. simpler propyl chain in the target). 2,6-Dimethylphenoxy group (vs. 2,4-dimethylphenoxy). Pharmacological Implications: Designed for peptide-like interactions, contrasting with the target’s small-molecule profile .
Critical Analysis of Divergent Features
- Electron-Withdrawing Effects: The target’s 4-chlorophenyl group enhances stability compared to 4,5-dichloro-pyridazinone in , which may increase reactivity but reduce selectivity.
- Structural Complexity : Compounds like and incorporate bulky groups (e.g., hexan backbones, indazole), likely improving target engagement but complicating pharmacokinetics.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
